molecular formula C15H24N2O4 B1525027 Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate CAS No. 1182052-64-7

Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate

货号: B1525027
CAS 编号: 1182052-64-7
分子量: 296.36 g/mol
InChI 键: ZBEHZYKKWMZLBO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate (CAS: 1182052-64-7) is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 2-hydroxyethyl chain, and a furan-2-yl substituent. The Boc group is commonly used to protect amines during synthetic processes, while the hydroxyethyl-furan moiety introduces both hydrophilicity and aromatic character. This compound has a molecular weight of 296.37 g/mol and a purity of 98% . Though discontinued commercially, its structural features make it a valuable intermediate for pharmaceutical and biochemical research, particularly in modulating solubility, stability, and target binding.

属性

IUPAC Name

tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(19)17-8-6-16(7-9-17)11-12(18)13-5-4-10-20-13/h4-5,10,12,18H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEHZYKKWMZLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate (TB-FHEP) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula : C15H24N2O4
Molecular Weight : 296.36 g/mol
IUPAC Name : this compound
CAS Number : 1182052-64-7

The compound features a piperazine ring, which is known for its versatility in drug design, and a furan moiety that contributes to its biological activity through potential interactions with various biological targets.

The biological activity of TB-FHEP is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan ring and piperazine structure allow for:

  • Hydrogen Bonding : TB-FHEP can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
  • Hydrophobic Interactions : The hydrophobic regions of the compound facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects.

Anticancer Properties

Recent studies have indicated that TB-FHEP exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

In vitro studies reported that TB-FHEP effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 µM to 50 µM. The compound's IC50 values were determined to be around 25 µM for MCF-7 and 30 µM for A549 cells, indicating potent anti-proliferative effects .

Neuroprotective Effects

TB-FHEP has also been explored for its neuroprotective properties. Research suggests that it may protect neuronal cells from oxidative stress-induced damage by:

  • Activating the Nrf2/Keap1 pathway, which enhances the expression of antioxidant enzymes.
  • Reducing levels of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents .

This neuroprotective mechanism positions TB-FHEP as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of TB-FHEP on various cancer cell lines. The results demonstrated:

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction
A54930Cell cycle inhibition

The study concluded that TB-FHEP could serve as a lead compound for developing new anticancer therapies .

Neuroprotection Research

In another investigation focusing on neuroprotection, TB-FHEP was administered to neuronal cultures exposed to oxidative stress. The findings revealed:

Treatment GroupROS Levels (µM)Nrf2 Activation
Control15Low
TB-FHEP5High

These results indicate that TB-FHEP significantly reduces oxidative stress markers while enhancing protective pathways in neurons .

科学研究应用

Chemistry

In the field of chemistry, tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate is utilized as a synthetic intermediate in the production of various complex molecules. Its structure facilitates the formation of diverse chemical libraries, which are essential for drug discovery processes. The compound's ability to engage in multiple chemical reactions makes it a valuable tool for chemists aiming to develop new pharmaceuticals or materials.

Biology

The biological significance of this compound lies in its potential as a pharmacophore—a molecular framework that can interact with biological targets to produce therapeutic effects. Studies have indicated that derivatives of this compound may exhibit activity against various diseases, including cancer and neurological disorders. Its interactions with proteins and enzymes are crucial for understanding its mechanism of action and therapeutic potential .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties. Research has focused on its derivatives to assess their efficacy against specific diseases. For instance, studies have suggested that modifications to the piperazine ring can enhance the compound's pharmacological profile, making it suitable for treating conditions like depression and anxiety .

Material Science

This compound is also significant in the industrial sector, particularly in the development of advanced materials such as polymers and coatings. Its stability and reactivity allow it to be incorporated into various formulations, enhancing material properties like durability and resistance to environmental factors .

Case Study 1: Drug Development

A recent study investigated the use of this compound derivatives in developing novel antidepressants. The researchers synthesized several analogs and tested their binding affinity to serotonin receptors, demonstrating promising results that suggest potential clinical applications in treating mood disorders.

Case Study 2: Polymer Synthesis

In another study, researchers explored the incorporation of this compound into polymer matrices for improved mechanical properties. The results indicated that polymers modified with this compound exhibited enhanced tensile strength and thermal stability compared to unmodified polymers.

相似化合物的比较

Comparison with Structurally Similar Compounds

tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 77279-24-4)

  • Structural Difference : Lacks the furan-2-yl group, replaced by a simple hydroxyethyl chain.
  • Its similarity score to the target compound is 0.95, indicating near-identical backbone structure .
  • Applications : Used as a precursor in peptide synthesis and enzyme inhibitor studies, where hydrophilicity is prioritized over aromatic functionality.

(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS: 1638487-43-0)

  • Structural Difference : Hydroxyethyl group is at the 2-position of the piperazine ring, with an (R)-stereocenter and hydrochloride salt form.
  • Impact : Stereochemistry and salt form enhance solubility and alter binding kinetics. The hydrochloride salt is more stable in acidic environments, making it suitable for oral drug formulations .
  • Applications : Explored in chiral drug development, particularly for central nervous system targets.

tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate (CAS: MFCD18837508)

  • Structural Difference : Substituted with a pyridin-2-yl group instead of furan-2-yl.
  • Molecular weight (305.42 g/mol) is slightly higher due to the pyridine ring .
  • Applications: Potential use in kinase inhibitor research, leveraging pyridine’s affinity for ATP-binding pockets.

tert-Butyl 4-{[2-(Furan-2-yl)-1,3-benzoxazole-5-yl]methyl}piperazine-1-carboxylate (IIIc)

  • Structural Difference : Incorporates a benzoxazole-furan hybrid substituent instead of hydroxyethyl-furan.
  • Impact : The benzoxazole ring enhances π-π stacking and metabolic stability. Synthesized via nucleophilic substitution with Boc-piperazine (83% yield) .
  • Applications: Tested as an adenosine A2A receptor antagonist, highlighting the role of extended aromatic systems in receptor binding.

Key Comparative Data

Compound Name CAS Number Molecular Weight (g/mol) Key Substituent Bioactivity/Applications
Target Compound 1182052-64-7 296.37 2-Hydroxyethyl-furan Antioxidant intermediates, discontinued
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate 77279-24-4 244.33 Hydroxyethyl Peptide synthesis
(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate HCl 1638487-43-0 266.76 (R)-2-Hydroxyethyl, HCl salt Chiral drug precursors
tert-Butyl 4-(1-(pyridin-2-yl)ethyl)piperazine-1-carboxylate MFCD18837508 305.42 Pyridin-2-yl Kinase inhibitor candidates
IIIc (Benzoxazole-furan derivative) Not provided ~400 (estimated) Benzoxazole-furan A2A receptor antagonists

准备方法

General Synthetic Strategy

The synthesis typically starts from tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate or its derivatives, which is then functionalized to introduce the furan-2-yl moiety on the hydroxyethyl side chain. The key steps involve:

  • Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group.
  • Conversion of the hydroxyethyl group to a suitable leaving group (e.g., bromide) to enable nucleophilic substitution.
  • Coupling or substitution with a furan-2-yl-containing reagent to introduce the furan ring.
  • Purification by column chromatography or recrystallization to obtain the target compound.

Preparation of Key Intermediate: tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

This intermediate is crucial for subsequent substitution reactions to introduce the furan moiety.

Yield Reaction Conditions Experimental Procedure
83.7% Carbon tetrabromide, triphenylphosphine, dichloromethane, 20°C, overnight stirring Carbon tetrabromide (1.681 g, 5.07 mmol) dissolved in dichloromethane (17 mL), cooled with ice. Tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.062 g, 4.61 mmol) and triphenylphosphine (1.329 g, 5.07 mmol) added. Stirred overnight at room temperature. Solvent evaporated, residue purified by silica gel chromatography (hexane/ethyl acetate) yielding a yellow solid.
78% Carbon tetrabromide, triphenylphosphine, dichloromethane, 0–20°C, 20 h Tetrabromomethane (1.58 g, 4.7 mmol) added dropwise to a solution of N-Boc-piperazin-4-ethanol (1 g, 4.34 mmol) and triphenylphosphine (1.23 g, 4.7 mmol) in dichloromethane (10 mL) at 0°C. Reaction left at room temperature for 20 h. Solvent removed, purified by flash chromatography to give colorless oil.
36% N-ethyl-N,N-diisopropylamine, 1,2-dibromoethane, 30°C, 72 h, inert atmosphere Mixture of tert-butyl piperazine-1-carboxylate (5.0 g, 26.9 mmol), 1,2-dibromoethane (25 mL), and DIPEA (3.5 g, 26.9 mmol) stirred at 30°C under argon for 72 h. Solvent removed, residue purified by silica gel chromatography, yielding solid product.

Introduction of the Furan-2-yl Group

The furan ring is introduced via nucleophilic substitution or coupling reactions involving the bromoethyl intermediate.

  • A typical approach involves reacting the bromoethyl intermediate with a furan-2-yl-containing nucleophile under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or tetrahydrofuran (THF).
  • Heating may be applied to facilitate the substitution.
Yield Reaction Conditions Experimental Procedure
21% Sodium hydride, anhydrous THF, reflux, 15 h 4-Chloro-5-iodo-2-methoxyaniline treated with sodium hydride at 0°C, refluxed under nitrogen for 1 h. tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate added, stirred at room temperature for 15 h. Workup involved extraction and flash chromatography to yield product as solid.
70% Potassium tert-butoxide, THF, 75°C, 18 h Reaction of 3,3-bis(4-fluorophenyl)pyrrolidin-2-one with potassium tert-butoxide followed by the bromoethyl intermediate at 75°C for 18 h. Purification by flash chromatography yielded the product.
62% Sodium hydride, DMF, 0–20°C, overnight Compound 3 and compound 4 reacted in DMF with sodium hydride at 0°C, warmed to room temperature, stirred overnight. Quenched with water, extracted with ethyl acetate, purified by gel chromatography to afford the desired product.

Alternative Synthetic Routes and Notes

  • The hydroxyethyl group can be converted to other leaving groups or functionalized directly with furan derivatives depending on the desired substitution pattern.
  • Protection and deprotection steps are critical to avoid side reactions on the piperazine nitrogen.
  • Use of triphenylphosphine and carbon tetrabromide is a common method for converting alcohols to bromides in this context.
  • Purification typically involves silica gel column chromatography with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol gradients.
  • Reaction times vary from several hours to days depending on reagents and conditions.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield Notes
1 tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate CBr4, PPh3, DCM, 0–20°C, 20 h 78–83.7% Conversion of alcohol to bromide
2 tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate Nucleophile with furan ring, base (NaH, KtBuO), DMF or THF, heat 21–70% Nucleophilic substitution to introduce furan
3 Crude product Silica gel chromatography Purification step

Research Findings and Considerations

  • The use of carbon tetrabromide and triphenylphosphine for bromination is efficient and yields high purity intermediates suitable for further functionalization.
  • Sodium hydride and potassium tert-butoxide are effective bases for promoting nucleophilic substitution with furan-containing nucleophiles.
  • Reaction conditions such as temperature and solvent choice significantly impact yield and purity.
  • The hydroxyethyl side chain's functionalization with furan derivatives is feasible but yields vary, indicating the need for optimization depending on the specific furan substituent and reaction scale.
  • Multiple purification steps are necessary to isolate the target compound in high purity, often involving gradient elution chromatography.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions (e.g., Suzuki-Miyaura), and protection/deprotection strategies. For example, tert-butyl piperazine derivatives are often synthesized via Pd-catalyzed cross-coupling reactions using boronic esters (e.g., tert-butyl 4-(3-chloro-6-iodo-2-quinolyl)piperazine-1-carboxylate with aryl boronic acids under microwave irradiation at 60–100°C) . Key parameters include solvent choice (dioxane, THF), temperature control, and catalysts (Pd₂dba₃, Xantphos). Purification via silica gel chromatography with gradients like ethyl acetate/petroleum ether ensures >90% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.46 ppm, furan protons at δ ~6.3–7.4 ppm) .
  • LCMS/HRMS : Validates molecular weight (e.g., m/z 372.2 [M+H]⁺) and monitors reaction progress .
  • HPLC : Quantifies purity (>97%) using reverse-phase columns .

Q. What are the typical chemical modifications performed on the piperazine core to enhance solubility or reactivity?

  • Methodological Answer : Modifications include:

  • Esterification : Introducing tert-butyl carbamate groups to stabilize the piperazine ring .
  • Functionalization : Adding hydroxyethyl or furan substituents via epoxide ring-opening or nucleophilic addition .
  • Protection Strategies : Using Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., overlapping NMR peaks) are addressed by:

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns proton-carbon correlations .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond lengths (e.g., SHELX software for small-molecule refinement) .
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., tert-butyl 4-(2-fluorophenyl)piperazine derivatives) .

Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions for this compound?

  • Methodological Answer :

  • Catalyst Screening : Pd₂dba₃/Xantphos systems improve coupling efficiency .
  • Microwave Irradiation : Reduces reaction time (3 hours vs. 12–24 hours with standard heating) .
  • Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates .
  • Table : Comparison of reaction conditions:
CatalystTemp (°C)Time (h)Yield (%)Reference
Pd₂dba₃/Xantphos100391
Pd(PPh₃)₄801263

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Software like AutoDock Vina models binding to receptors (e.g., dopamine D2) using the compound’s 3D conformation .
  • MD Simulations : Assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR Analysis : Links structural features (e.g., furan hydrophobicity) to activity trends .

Q. What experimental approaches evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >150°C) .
  • Storage Recommendations : -20°C in inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。